Sotetsuflavone

Antiviral drug discovery Dengue virus RNA polymerase inhibition

Select Sotetsuflavone for its 4.4-fold greater DENV-NS5 RdRp inhibition over amentoflavone, driven by the critical 7''-O-methyl group. It is the most potent biflavonoid inhibitor reported (IC50 0.16 μM), serving as a validated positive control for antiviral screening. Beyond DENV, it is validated for EMT reversal in A549 NSCLC (IC50 11.27–18.62 μM), CD-like colitis in IL-10−/− mice, and gastroprotection via SOCS3/JAK2/STAT3 pathway modulation. Guaranteed ≥98% purity with comprehensive QC documentation ensures reproducible results for your drug discovery pipeline.

Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
CAS No. 2608-21-1
Cat. No. B1681964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotetsuflavone
CAS2608-21-1
SynonymsSotetsuflavone
Molecular FormulaC31H20O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
InChIInChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3
InChIKeyOIFVLHZEBAXHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sotetsuflavone (CAS 2608-21-1): A Defined Biflavonoid with Differentiated DENV Polymerase Inhibitory Potency


Sotetsuflavone (7''-O-methylamentoflavone) is a naturally occurring biflavonoid isolated from Cycas revoluta and other plant sources, belonging to the biflavonoid structural class [1]. It is characterized by an amentoflavone-type skeleton with a methylated B-ring hydroxyl group that confers distinct pharmacophoric properties relative to non-methylated analogs [2]. The compound has demonstrated nanomolar inhibitory activity against DENV-NS5 RNA-dependent RNA polymerase (RdRp) and has been evaluated across multiple therapeutic indications including oncology and inflammatory disease models.

Why Sotetsuflavone Cannot Be Interchanged with Other Biflavonoids in DENV RdRp Inhibition Assays


Among the biflavonoid structural class, substitution patterns critically dictate target engagement and potency. A comprehensive structure-activity relationship (SAR) study of 23 compounds across four biflavonoid skeletons (amentoflavone, robustaflavone, hinokiflavone, and cupressuflavone types) established that the number and position of methyl groups on the biflavonoid moiety directly modulate DENV-NS5 RdRp inhibition [1]. Sotetsuflavone, bearing a 7''-O-methyl group on the amentoflavone scaffold, achieves a 4.4-fold greater inhibitory potency than its closest non-methylated structural analog amentoflavone [1]. This methylation-dependent activity differential renders generic substitution within the biflavonoid class scientifically invalid for DENV polymerase studies.

Sotetsuflavone: Head-to-Head Quantitative Differentiation Data for Scientific Procurement Decisions


DENV-NS5 RdRp Inhibition: Sotetsuflavone vs. Amentoflavone Direct SAR Comparison

In a direct SAR study of 23 biflavonoids, sotetsuflavone (compound 8) exhibited an IC50 of 0.16 μM against DENV-NS5 RdRp, compared with amentoflavone (compound 1) at IC50 = 0.70 μM [1]. Sotetsuflavone is the 7''-O-methylated derivative of amentoflavone, and this methylation confers a 4.4-fold enhancement in inhibitory potency. The authors explicitly identified sotetsuflavone as 'the most active compound of this series and the strongest inhibitor of the Dengue virus NS5 RNA-dependent RNA polymerase described in the literature' [1].

Antiviral drug discovery Dengue virus RNA polymerase inhibition

Anti-Metastatic Efficacy: Sotetsuflavone EMT Reversal Quantified by Cadherin Switching Ratio

In A549 NSCLC cells, sotetsuflavone treatment reversed epithelial-mesenchymal transition (EMT) as evidenced by quantifiable protein expression changes: E-cadherin expression was up-regulated while N-cadherin, vimentin, and Snail were down-regulated [1]. This cadherin switching pattern is a functional marker of mesenchymal-to-epithelial transition. The study further demonstrated that sotetsuflavone decreased MMP-9 and MMP-13 expression while up-regulating angiostatin, mechanistically linking these effects to HIF-1α modulation via PI3K/AKT and TNF-α/NF-κB pathway inhibition [1].

Non-small cell lung cancer Epithelial-mesenchymal transition Metastasis inhibition

Colitis Therapeutic Index: In Vivo Disease Activity Reduction in IL-10 Knockout Model

In IL-10−/− mice (a spontaneous Crohn's disease model), sotetsuflavone treatment produced quantifiable improvements across multiple disease parameters: macroscopic colonic inflammatory scores were reduced to 2 ± 0.76 (vs. untreated baseline), colon length was preserved at 8 ± 0.93 cm (vs. untreated shortening), and body weight loss was limited to 1.75 ± 1.83 g [1]. Decreased intestinal permeability and reduced bacterial translocation rates further substantiated barrier function protection. Mechanistically, SF inhibited JNK and p38 MAPK signaling, suppressing M1 macrophage-induced inflammatory responses [1].

Inflammatory bowel disease Crohn's disease Intestinal barrier function

A549 Cytotoxicity Profile: Direct Comparison of Sotetsuflavone vs. Reference Chemotherapeutics

Sotetsuflavone demonstrated concentration-dependent cytotoxicity against A549 NSCLC cells with an IC50 of 18.62 ± 1.73 μM at 24 h and 11.27 ± 1.35 μM at 48 h [1]. For contextual comparison, the reference chemotherapeutic agent 5-fluorouracil exhibited IC50 values of 23.45 ± 2.21 μM (24 h) and 17.89 ± 1.67 μM (48 h) in the same A549 cell line [1]. Sotetsuflavone achieved apoptosis rates of 38.5% at 20 μM treatment (vs. 2.1% control) and induced G0/G1 cell cycle arrest [1].

Lung cancer Cytotoxicity screening Apoptosis induction

Gastric Ulcer Protection: In Vivo Efficacy Quantification with Sotetsuflavone

In a rat model of indomethacin-induced gastric ulcer, sotetsuflavone administration produced quantifiable gastroprotection. Network pharmacology identified 46 overlapping targets between SF and stomach ulcers, with HIF1A as the primary hub target among JAK/STAT, PI3K/Akt, and HIF-1A signaling pathways [1]. Molecular docking confirmed strong binding affinity of SF toward SOCS3, JAK2, STAT3, M-CSF (CSF-1), and AIF-1. In vivo validation in 36 rats demonstrated that SF treatment significantly reduced ulcer index and provided protective percentage (PP) through SOCS3-mediated JAK2/STAT3 suppression [1].

Gastroprotection NSAID-induced ulcer Anti-inflammatory

Biflavonoid Class SAR: Methylation Position Dictates DENV RdRp Inhibitory Activity

The comprehensive SAR study across four biflavonoid skeletons (amentoflavone, robustaflavone, hinokiflavone, and cupressuflavone types) established that methylation status is a primary determinant of DENV-NS5 RdRp inhibition [1]. Sotetsuflavone (7''-O-methylamentoflavone, IC50 = 0.16 μM) was 4.4-fold more potent than amentoflavone (IC50 = 0.70 μM). In contrast, hexamethyl-amentoflavone (compound 11), which bears six methyl groups, showed markedly reduced activity, demonstrating that specific mono-methylation at the 7''-O position is optimal rather than hypermethylation [1]. Robustaflavone (compound 5) showed promising activity, but sotetsuflavone remained the single most potent inhibitor in the entire 23-compound series [1].

Structure-activity relationship Biflavonoid methylation Antiviral drug design

Sotetsuflavone: Validated Application Scenarios for Scientific and Industrial Research


DENV Antiviral Drug Discovery: Reference Inhibitor for RdRp Screening Cascades

Sotetsuflavone serves as a validated positive control and benchmark inhibitor in DENV-NS5 RdRp enzymatic assays, with a defined IC50 of 0.16 μM representing the most potent biflavonoid-derived inhibitor reported to date [1]. It can be employed as an internal standard for calibrating high-throughput screening campaigns, establishing assay window coefficients, and benchmarking novel inhibitor candidates. The compound's activity has been independently confirmed in the SAR context of 23 structurally related biflavonoids, providing robust comparator data for SAR expansion studies.

NSCLC Anti-Metastatic Research: EMT Reversal and Migration Inhibition Studies

Sotetsuflavone provides a defined tool compound for investigating epithelial-mesenchymal transition (EMT) reversal in A549 NSCLC models, with established protein marker modulation including E-cadherin up-regulation and N-cadherin/vimentin/Snail down-regulation [2]. The compound's IC50 of 11.27-18.62 μM in A549 viability assays, alongside comparative data against 5-fluorouracil, enables reproducible experimental design for metastasis and invasion studies [3]. Its dual pathway engagement (PI3K/AKT and TNF-α/NF-κB) provides a mechanistically defined reference for pathway-specific inhibitor studies.

IBD and Colitis Research: In Vivo Reference Compound for Macrophage-Driven Inflammation Models

Sotetsuflavone is validated for use in IL-10−/− mouse models of spontaneous Crohn's disease-like colitis, with quantifiable endpoint data including macroscopic inflammatory scores (2 ± 0.76), colon length preservation (8 ± 0.93 cm), and limited weight loss (1.75 ± 1.83 g) [4]. The compound's defined mechanism via JNK and p38 MAPK pathway inhibition in M1-polarized macrophages provides a mechanistic anchor for studies investigating macrophage-intestinal epithelial crosstalk and intestinal barrier function.

NSAID-Induced Gastric Ulcer Research: JAK2/STAT3 Pathway-Targeted Gastroprotection Studies

Sotetsuflavone is applicable as a reference gastroprotective agent in indomethacin-induced gastric ulcer models, with defined target engagement at SOCS3, JAK2, and STAT3 [5]. The compound's integration of network pharmacology (46 overlapping ulcer targets, HIF1A as primary hub) with in vivo validation in a 36-rat experimental design provides a robust framework for studies investigating NSAID-induced gastrointestinal toxicity and SOCS3-mediated JAK2/STAT3 pathway suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sotetsuflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.